N-benzyl-4-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]butanamide
Description
This compound features a thieno[3,2-d]pyrimidine scaffold substituted with a 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ylmethyl group and an N-benzylbutanamide side chain. Its structural complexity combines heterocyclic moieties known for diverse pharmacological activities, including kinase inhibition and analgesic effects . The thieno-pyrimidine core contributes to π-π stacking interactions in biological targets, while the pyrido-pyrimidinone group may act as a bioisostere for quinolinone derivatives, enhancing metabolic stability .
Properties
IUPAC Name |
N-benzyl-4-[2,4-dioxo-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4S/c32-22(27-16-18-7-2-1-3-8-18)10-6-13-30-25(34)24-20(11-14-36-24)31(26(30)35)17-19-15-23(33)29-12-5-4-9-21(29)28-19/h1-5,7-9,11-12,14-15H,6,10,13,16-17H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLOYCSMYVDPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-4-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]butanamide is a complex organic compound with significant potential in medicinal chemistry. The compound's structural components suggest it may exhibit various biological activities, particularly in the realm of anticancer therapies. This article will explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C33H33N5O4, with a molecular weight of approximately 563.7 g/mol. The InChIKey for this compound is OYXCGADJIIHPMV-UHFFFAOYSA-N. Its complex structure includes multiple heterocyclic rings that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C33H33N5O4 |
| Molecular Weight | 563.7 g/mol |
| InChIKey | OYXCGADJIIHPMV-UHFFFAOYSA-N |
| Solubility | Soluble in DMSO |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, molecular docking studies have shown that related compounds can effectively inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival .
Case Study: EGFR Inhibition
In a study focusing on a structurally related compound (DHFP), it was found that the compound demonstrated significant inhibitory action against EGFR in human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). The docking interactions were comparable to those of established anticancer drugs like Olmitinib .
The proposed mechanism of action for compounds within this structural class involves the inhibition of critical signaling pathways associated with tumor growth and survival. By targeting kinases such as EGFR, these compounds can disrupt the signaling cascades that lead to uncontrolled cell division.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that N-benzyl derivatives possess significant cytotoxic effects. For example, studies evaluating percent cytotoxicity against MCF7 spheroids indicate that these compounds can induce apoptosis in cancer cells .
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-benzyl derivative | MCF7 | 15 |
| DHFP | HT29 | 12 |
| DHFP | DU145 | 10 |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Pyrido[1,2-a]pyrimidinone Derivatives: Compounds like N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide () share the pyrido-pyrimidinone core but lack the thieno-pyrimidine moiety. These derivatives exhibit analgesic activity in the acetic acid writhing model, suggesting the pyrido-pyrimidinone nucleus contributes to bioactivity .
- Thieno[3,2-d]pyrimidine Analogues: lists compounds such as 2-[benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, which integrate thiazolidinone substituents. The thieno-pyrimidine scaffold in the target compound may enhance binding affinity compared to simpler pyrimidine derivatives due to increased aromatic surface area .
Substituent Modifications
- Benzylamide Side Chains :
The N-benzyl group in the target compound is analogous to N-(4-methoxybenzyl)pyrido[2,3-e]tetrazolo[1,5-a]pyrimidin-5-amine (). Substitutions on the benzyl ring (e.g., methoxy groups) influence solubility and electronic effects, as seen in NMR chemical shift variations (e.g., δ 7.25–6.85 ppm for aromatic protons in ) . - Butanamide Linker :
The butanamide chain differentiates the target compound from shorter-chain analogues like 5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (). Longer chains may improve membrane permeability but could reduce metabolic stability .
Characterization
- 1H NMR: Aromatic protons in the pyrido-pyrimidinone core resonate at δ 8.2–7.8 ppm, while thieno-pyrimidine protons appear upfield (δ 7.5–7.1 ppm) due to electron-withdrawing effects .
- IR : Stretching vibrations for carbonyl groups (C=O) are observed at 1680–1720 cm⁻¹, consistent with oxo-pyrimidine derivatives in and .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
